
N-Acetyltyramine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyltyramine-d4 is a deuterated derivative of N-acetyltyramine, a compound belonging to the class of tyramines. Tyramines are naturally occurring monoamines derived from the amino acid tyrosine. This compound is often used in scientific research as an internal standard in mass spectrometry due to its stable isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyltyramine-d4 typically involves the acetylation of deuterated tyramine. The process begins with the preparation of deuterated tyramine, which is then reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product with high isotopic purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyltyramine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its amine form.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like hydrochloric acid or sodium hydroxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include deacetylated tyramine, quinones, and various substituted derivatives depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Acetyltyramine-d4 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of related compounds.
Biology: Employed in studies involving metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in pharmacokinetic studies.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in quality control processes.
Mécanisme D'action
The mechanism of action of N-Acetyltyramine-d4 involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes such as monoamine oxidases, which catalyze its oxidation. The compound also interacts with trace amine-associated receptors, influencing various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyltyramine: The non-deuterated form of N-Acetyltyramine-d4.
N-Acetyltryptamine: Another acetylated derivative of a biogenic amine.
Tyramine: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its stable isotopic labeling, which makes it an ideal internal standard for mass spectrometry. This labeling allows for precise quantification and analysis in complex biological matrices, providing a significant advantage over non-deuterated analogs.
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
183.24 g/mol |
Nom IUPAC |
N-[1,1,2,2-tetradeuterio-2-(4-hydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H13NO2/c1-8(12)11-7-6-9-2-4-10(13)5-3-9/h2-5,13H,6-7H2,1H3,(H,11,12)/i6D2,7D2 |
Clé InChI |
ATDWJOOPFDQZNK-KXGHAPEVSA-N |
SMILES isomérique |
[2H]C([2H])(C1=CC=C(C=C1)O)C([2H])([2H])NC(=O)C |
SMILES canonique |
CC(=O)NCCC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B12422992.png)
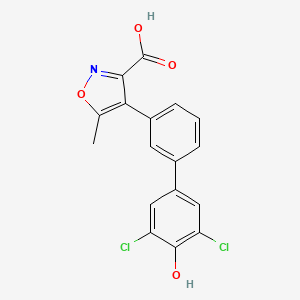
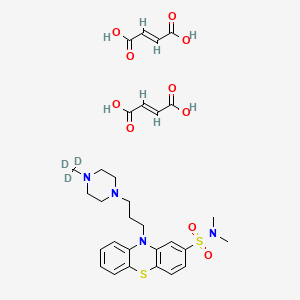
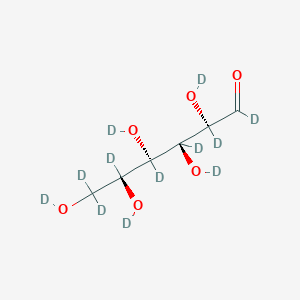


![2-[2-Methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol](/img/structure/B12423032.png)
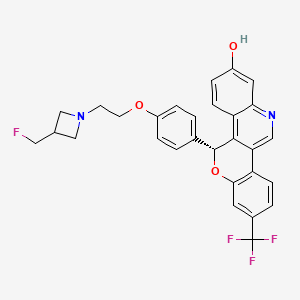
![(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12423043.png)
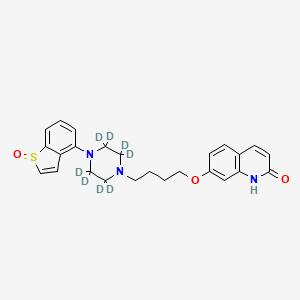
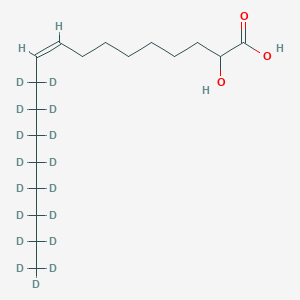
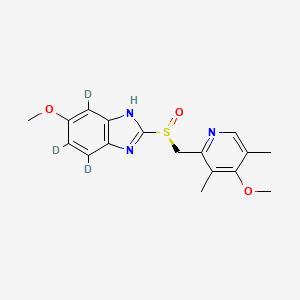
![N1-((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)-N11-(2-(4-((4'-(4-methylpiperazin-1-yl)-3'-(6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamido)-[1,1'-biphenyl]-3-yl)methyl)piperazin-1-yl)ethyl)undecanediamide](/img/structure/B12423067.png)
